DMH-1

準備方法

合成経路および反応条件

DMH-1 は、ピラゾロ[1,5-a]ピリミジンコアの形成に続き、キノリン部分の導入を含む多段階プロセスによって合成されます。合成には通常、以下の手順が含まれます。

ピラゾロ[1,5-a]ピリミジンコアの形成: この手順では、4-イソプロポキシフェニルヒドラジンとエチルアセトアセテートを酸性条件下で反応させて、ピラゾール中間体を生成します。

環化: ピラゾール中間体は、炭酸カリウムなどの塩基の存在下で、2-クロロキノリンと環化して、ピラゾロ[1,5-a]ピリミジンコアを生成します。

最終的なカップリング: 次に、ピラゾロ[1,5-a]ピリミジンコアを塩基性条件下で 4-クロロキノリンとカップリングさせて、this compound を得ます.

工業生産方法

This compound の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 自動反応器と連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

DMH-1 は、以下を含むさまざまな化学反応を起こします。

酸化: this compound は、特定の条件下で酸化されて、酸化誘導体を形成できます。

還元: this compound 分子の官能基を修飾するために、還元反応を実行できます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が通常使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりキノリン N-オキシド誘導体が生成される場合がありますが、置換反応により、this compound スキャフォールドにさまざまな官能基が導入される可能性があります .

科学研究アプリケーション

This compound は、幅広い科学研究アプリケーションを持っています。

生物学: this compound は、胚発生や組織分化など、さまざまな生物学的プロセスにおける BMP シグナル伝達の役割を研究するために使用されます。

医学: this compound は、がん治療に潜在的な治療的用途があります。

化学: This compound は、BMP シグナル伝達のメカニズムを調査し、選択性と効力を向上させた新しい阻害剤を開発するためのツール化合物として使用されます.

産業: This compound は、体細胞を誘導多能性幹細胞に化学的にリプログラミングするためのプロトコルで使用でき、再生医療と細胞療法に影響を与えます.

科学的研究の応用

DMH-1 has a wide range of scientific research applications:

作用機序

DMH-1 は、BMP タイプ I 受容体アクチビン受容体様キナーゼ 2 (ALK2) を選択的に阻害することにより効果を発揮します。この阻害は、BMP4 誘導性 Smad1、5、および 8 のリン酸化をブロックし、これらは BMP パスウェイの重要なシグナル伝達分子です。 これらの Smad の活性化を阻害することにより、this compound は細胞増殖、分化、および移動に不可欠な下流のシグナル伝達イベントを混乱させます .

類似化合物との比較

DMH-1 は、ドルソモルフィンや LDN-193189 などの他の BMP 阻害剤と比較されることがよくあります。3 つの化合物はすべて BMP シグナル伝達を阻害しますが、this compound は他の BMP 受容体よりも ALK2 に対してより高い選択性を示します。 この選択性により、オフターゲット効果が軽減され、研究や治療的用途における有用性が向上します .

類似化合物のリスト

ドルソモルフィン: 最初の小分子 BMP 阻害剤で、this compound と比較して選択性が低いです。

LDN-193189: より強力な BMP 阻害剤ですが、より広範な受容体阻害を示します。

K02288: 選択性と効力のプロファイルが異なる別の BMP 阻害剤.

生物活性

DMH-1 (Dorsomorphin Homolog 1) is a selective small molecule inhibitor of bone morphogenic protein (BMP) type I receptors, particularly activin receptor-like kinase 2 (ALK2). Its biological activity primarily revolves around its role in inhibiting BMP signaling pathways, which are crucial in various cellular processes including proliferation, migration, and differentiation. This article delves into the detailed biological activities of this compound, supported by data tables and relevant case studies.

This compound exhibits a potent inhibitory effect on BMP signaling by selectively targeting ALK2. The compound has an IC50 value of approximately 108 nM in vitro, with enhanced selectivity for ALK2 over ALK1 and ALK3 (6-fold and 19-fold, respectively) . Importantly, this compound does not significantly inhibit other receptors such as AMPK, ALK5, KDR (VEGFR-2), or PDGFRβ .

The inhibition of BMP signaling leads to the suppression of Smad 1/5/8 phosphorylation, which is critical for the transcriptional regulation of target genes involved in cell growth and differentiation .

1. Cancer Cell Proliferation and Migration

This compound has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC). In vitro studies have shown that this compound treatment reduces cell proliferation and promotes apoptosis in NSCLC cell lines such as A549. For instance:

- Cell Proliferation : A549 cells treated with 5 µM this compound exhibited a 10% reduction in growth after 48 hours .

- Cell Death : The same concentration significantly increased the percentage of dead cells after 72 hours compared to controls .

In vivo studies using xenograft models further corroborate these findings, where this compound treatment resulted in a 50% reduction in tumor volume compared to control groups after four weeks of treatment .

2. Neurogenesis Promotion

This compound also plays a role in promoting neurogenesis from human induced pluripotent stem cells (iPSCs). When used in conjunction with SB431542, this compound enhances the expression of neural markers such as SOX1 and PAX6 during neural induction. Notably, the expression levels of SOX1 were significantly higher when compared to control treatments using Noggin .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Cell Proliferation | Reduced by ~10% at 5 µM | Tumor volume reduced by ~50% |

| Cell Death | Increased percentage of dead cells | Not directly measured |

| Neurogenesis | Enhanced SOX1 expression | Not applicable |

| Selectivity for ALK Receptors | ALK2: IC50 = 108 nM | N/A |

Case Study: Lung Cancer Treatment

A study conducted on NSCLC cell lines demonstrated that this compound effectively reduced cell migration and invasion. Specifically, the use of this compound resulted in a marked decrease in the expression of genes associated with metastasis (Id1, Id2, Id3) and significantly inhibited tumor growth in xenograft models .

Case Study: Neurogenesis from iPSCs

Another investigation focused on the effects of this compound on human iPSCs revealed that it could promote neurogenesis when combined with other factors. The study highlighted that while this compound induced SOX1 expression comparably to Noggin at higher concentrations, it also exhibited cytotoxic effects at elevated doses .

特性

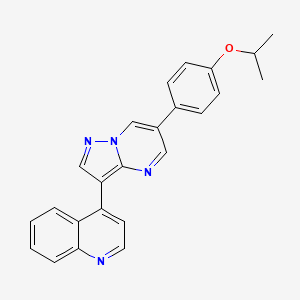

IUPAC Name |

4-[6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-16(2)29-19-9-7-17(8-10-19)18-13-26-24-22(14-27-28(24)15-18)20-11-12-25-23-6-4-3-5-21(20)23/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIFGARJSWXZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679195 | |

| Record name | 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206711-16-1 | |

| Record name | 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206711-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMH1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。